MMV665917 is a piperazine-based compound identified as a promising lead for the development of new drugs against cryptosporidiosis. [] It belongs to the class of triazolopyridazines and exhibits potent in vitro and in vivo activity against Cryptosporidium species, specifically Cryptosporidium parvum and Cryptosporidium hominis. [, , , , , , , ]
MMV665917 was initially identified through a phenotypic screen of the Medicines for Malaria Venture Open Access Malaria Box. [, ] The compound's efficacy against Cryptosporidium, coupled with its favorable pharmacological profile, has positioned it as a promising candidate for further development as a treatment option for cryptosporidiosis. [, ]
MMV665917 consists of a triazolopyridazine core structure linked to a chlorophenylpiperazine moiety via a urea bridge. [] Structural modifications, particularly focusing on the urea linker, have been explored to enhance the compound's efficacy and safety profile. [] The analog SLU-2633, resulting from the replacement of the urea linker with a piperazine-acetamide linker, demonstrates the impact of structural modifications on the compound's pharmacological properties. []
While the precise mechanism of action of MMV665917 against Cryptosporidium species remains to be fully elucidated, research suggests that it might exert parasiticidal effects, potentially by interfering with essential parasite pathways. [, ] Unlike some existing drugs that primarily inhibit parasite growth (parasitistatic), MMV665917's potential cidal activity marks a significant advantage, contributing to its efficacy in treating chronic infections. [, ] Further investigations are necessary to pinpoint the exact molecular targets and pathways affected by MMV665917 within Cryptosporidium parasites.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2